3-bromo-5-(methoxymethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(methoxymethyl)benzoic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a methoxymethyl group at the fifth position
Mechanism of Action
Action Environment
The action, efficacy, and stability of 3-bromo-5-(methoxymethyl)benzoic acid can be influenced by various environmental factors . These can include factors like pH, temperature, and the presence of other molecules in the environment. For instance, the compound’s activity could be affected by the pH of the environment, as changes in pH can influence the ionization state of the compound, potentially affecting its binding to its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-(methoxymethyl)benzoic acid typically involves the bromination of 5-(methoxymethyl)benzoic acid. One common method includes the following steps:
Starting Material: 5-(Methoxymethyl)benzoic acid.
Bromination: The reaction is carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination at the desired position.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production with consistent quality.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by various aryl or vinyl groups using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or other bases in solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium phosphate (K3PO4).
Major Products:
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 3-bromo-5-(formylmethyl)benzoic acid or 3-bromo-5-(carboxymethyl)benzoic acid.
Reduction: 3-bromo-5-(hydroxymethyl)benzoic acid or 3-bromo-5-methylbenzoic acid.
Coupling: Aryl or vinyl-substituted benzoic acids.
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in various catalytic processes, including cross-coupling reactions.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Drug Development: Explored for its role in the development of new therapeutic agents.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials.
Comparison with Similar Compounds
3-Bromo-5-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxymethyl group.
3-Bromo-5-methoxybenzoic acid: Lacks the methoxymethyl group, having only a methoxy group.
3-Bromo-4-(methoxymethyl)benzoic acid: Bromine atom at the fourth position instead of the third.
Uniqueness: 3-Bromo-5-(methoxymethyl)benzoic acid is unique due to the presence of both a bromine atom and a methoxymethyl group, which confer distinct reactivity and potential applications. The combination of these substituents allows for versatile chemical transformations and enhances its utility in various fields of research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
1536144-89-4 |
---|---|
Molecular Formula |
C9H9BrO3 |
Molecular Weight |
245.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.